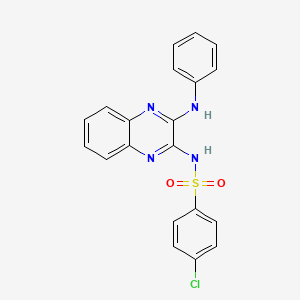![molecular formula C21H15Cl2N3OS2 B12137487 N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12137487.png)
N-(4-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta un núcleo de tienopirimidina, que es conocido por su actividad biológica, lo que lo convierte en un tema de interés en química medicinal y farmacología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida generalmente involucra varios pasos:
Formación del Núcleo de Tienopirimidina: Este paso a menudo comienza con la ciclación de precursores apropiados de tiofeno y pirimidina en condiciones ácidas o básicas.
Introducción de los Grupos Clorofenilo: Los grupos clorofenilo se introducen mediante reacciones de sustitución nucleofílica, a menudo utilizando compuestos aromáticos clorados y nucleófilos adecuados.
Unión del Grupo Sulfánil: El grupo sulfánil se agrega a través de reacciones de tiolación, que pueden involucrar agentes de tiolación como la tiourea o los tioles.
Acoplamiento Final: El paso final involucra el acoplamiento del derivado de tienopirimidina con N-(4-cloro-2-metilfenil)acetamida en condiciones que promueven la formación del enlace amida, como el uso de reactivos de acoplamiento como EDCI o DCC.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) o al núcleo de tienopirimidina, lo que lleva a varios derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LAH), el borohidruro de sodio (NaBH4) y la hidrogenación catalítica se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (para sustitución electrófila) y los reactivos organometálicos (para sustitución nucleofílica) se emplean comúnmente.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfánil puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus características estructurales y reactividad únicas. Sirve como un compuesto modelo para comprender el comportamiento de los derivados de tienopirimidina en varias reacciones químicas.
Biología
Biológicamente, N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida tiene potencial como molécula bioactiva. Su similitud estructural con las tienopirimidinas bioactivas conocidas sugiere que puede exhibir propiedades antimicrobianas, antivirales o anticancerígenas.
Medicina
En medicina, este compuesto se explora por sus posibles aplicaciones terapéuticas. Puede actuar como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otras moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida probablemente implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de tienopirimidina interactúa con varios objetivos biológicos, inhibiendo potencialmente la actividad enzimática o modulando la función del receptor. Las vías y los objetivos exactos dependerían del contexto biológico específico y requerirían más investigación para dilucidarlos.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Tienopirimidina: Compuestos como la tieno[2,3-d]pirimidina-4-amina y la tieno[3,2-d]pirimidina-4-carboxamida comparten similitudes estructurales y actividad biológica.
Derivados de Clorofenilo: Compuestos como el ácido 4-clorofenilacético y el 4-clorofenil isotiocianato están relacionados estructuralmente y exhiben reactividad similar.
Singularidad
N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida es única debido a su combinación específica de grupos funcionales y características estructurales. La presencia de ambos grupos clorofenilo y tienopirimidina, junto con el enlace sulfánil, le confiere propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Esta descripción detallada proporciona una comprensión integral de N-(4-cloro-2-metilfenil)-2-{[5-(4-clorofenil)tieno[2,3-d]pirimidin-4-il]sulfanil}acetamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C21H15Cl2N3OS2 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15Cl2N3OS2/c1-12-8-15(23)6-7-17(12)26-18(27)10-29-21-19-16(9-28-20(19)24-11-25-21)13-2-4-14(22)5-3-13/h2-9,11H,10H2,1H3,(H,26,27) |
Clave InChI |
LTYJYBDDXZJMRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12137415.png)

![(4E)-4-[2-(3,4-dimethoxyphenyl)hydrazinylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B12137428.png)
![2-methoxyethyl 2,7-dimethyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12137433.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137436.png)

![5-(4-Methylphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137447.png)
![N-(2,6-dimethylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137451.png)
![N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137463.png)
![N-{3-[(2-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12137469.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137481.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137482.png)
